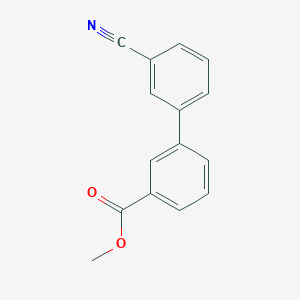

Methyl 3-(3-cyanophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUUESGOWAPLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362607 | |

| Record name | Methyl 3-(3-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-12-3 | |

| Record name | Methyl 3-(3-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Strategic Synthesis and Orthogonal Functionalization of Methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate

Executive Summary & Chemical Identity

Methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate represents a specialized class of meta,meta-disubstituted biaryls. Unlike their para-substituted counterparts (widely used in liquid crystals) or ortho-substituted analogs (prevalent in "sartan" antihypertensives), the 3,3'-substitution pattern offers a unique "kinked" geometry. This structural feature disrupts pi-stacking in materials science applications and provides critical vector exploration in medicinal chemistry, particularly for proteomimetic inhibitors of nuclear receptors.

This guide details the robust synthesis of this scaffold via Suzuki-Miyaura cross-coupling, emphasizing the orthogonal reactivity of its two functional handles: the methyl ester and the nitrile.

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.26 g/mol |

| Key Functional Groups | Methyl Ester (-COOCH₃), Nitrile (-CN) |

| Geometry | Non-planar, meta-substituted (approx. 35–40° torsion angle) |

| Primary Application | Divergent intermediate for MOFs and peptidomimetics |

Retrosynthetic Logic & Catalyst Selection

The construction of the biphenyl core is most efficiently achieved via Suzuki-Miyaura Cross-Coupling . The choice of coupling partners is critical to minimize homocoupling and protodeboronation.

Strategic Analysis

We utilize Methyl 3-bromobenzoate (Electrophile) and 3-Cyanophenylboronic acid (Nucleophile).

-

Why this direction? Aryl bromides are more reactive than chlorides and cheaper than iodides. The electron-withdrawing ester on the bromide facilitates oxidative addition.

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is the standard for this transformation. However, for scale-up where catalyst loading must be minimized, Pd(dppf)Cl₂ is a robust alternative that resists deactivation by the nitrile group.

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle and the specific assembly of the target molecule.

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl. The cycle proceeds via oxidative addition of the aryl bromide, base-mediated transmetallation of the boronic acid, and reductive elimination.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed for a 5.0 mmol scale . It includes in-process controls (IPC) to ensure reaction completion before workup.

Reagents & Stoichiometry[1]

-

Methyl 3-bromobenzoate: 1.07 g (5.0 mmol)

-

3-Cyanophenylboronic acid: 0.81 g (5.5 mmol, 1.1 equiv)

-

Pd(PPh₃)₄: 173 mg (0.15 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃): 1.38 g (10.0 mmol, 2.0 equiv)

-

Solvent System: 1,4-Dioxane : Water (4:1 ratio, 25 mL total)

Step-by-Step Methodology

-

Degassing (Critical):

-

Dissolve K₂CO₃ in water (5 mL).

-

Combine dioxane (20 mL) and the aqueous base in a reaction vial.

-

Sparge with Argon or Nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

-

-

Reagent Assembly:

-

Add Methyl 3-bromobenzoate, 3-Cyanophenylboronic acid, and Pd(PPh₃)₄ to the degassed solvent mixture under inert atmosphere.

-

-

Thermal Activation:

-

Heat the mixture to 90°C with vigorous stirring.

-

IPC (TLC): Check after 3 hours. (Eluent: 20% EtOAc in Hexanes).

-

Rf (Bromide): ~0.6

-

Rf (Product): ~0.4 (UV active, distinct blue fluorescence often observed).

-

Criterion: Reaction is complete when the bromide spot disappears.

-

-

-

Workup & Purification:

-

Cool to room temperature.[1] Filter through a pad of Celite to remove Palladium black.

-

Dilute with EtOAc (50 mL) and wash with Brine (2 x 30 mL).

-

Dry organic layer over MgSO₄ and concentrate in vacuo.

-

Purification: Flash Column Chromatography (SiO₂).

-

Gradient: 0% → 20% EtOAc in Hexanes.

-

Yield Expectation: 85–92% as a white/off-white solid.

-

-

Orthogonal Functionalization (The "Value Add")

The true utility of this molecule lies in its ability to be selectively modified. The ester and nitrile groups react under different conditions, allowing for divergent synthesis .

Chemoselectivity Workflow

-

Path A (Acidic Hydrolysis): Selectively targets the ester to yield the carboxylic acid, leaving the nitrile intact (under controlled conditions).

-

Path B (Tetrazole Formation): The nitrile can be converted to a tetrazole (bioisostere of carboxylic acid) using sodium azide, a key transformation in medicinal chemistry (sartan-like scaffolds).

Figure 2: Divergent synthetic pathways. Path A demonstrates selective hydrolysis of the ester. Path B demonstrates the transformation of the nitrile to a tetrazole, preserving the ester.

Analytical Characterization Data

To validate the structure, the following spectroscopic signatures must be confirmed.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.96 (s, 3H) | Methyl ester protons (-COOCH ₃) |

| δ 8.28 (t, 1H) | H-2 (Benzoate ring, between ester and biaryl bond) | |

| δ 7.90 (m, 1H) | H-2' (Benzonitrile ring, typically shielded by anisotropy) | |

| IR Spectroscopy | 2230 cm⁻¹ | C≡N stretch (Sharp, distinctive) |

| 1720 cm⁻¹ | C=O stretch (Ester) | |

| ¹³C NMR | ~166.5 ppm | Carbonyl Carbon |

| ~118.5 ppm | Cyano Carbon |

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Weiser, P. T., et al. (2012).[3] 3,3'-Disubstituted bipolar biphenyls as inhibitors of nuclear receptor coactivator binding.[3] Bioorganic & Medicinal Chemistry Letters, 22(21), 6587-6590.[3]

- Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 3-Cyano- and 4-Cyanophenylboronic Acids. Synlett, 2000(6), 829-831.

-

PubChem Compound Summary. (2023). Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate (Isomer Reference). National Library of Medicine.

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. 3,3'-Disubstituted bipolar biphenyls as inhibitors of nuclear receptor coactivator binding - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 3-(3-cyanophenyl)benzoate" literature review

An In-Depth Technical Guide to Methyl 3-(3-cyanophenyl)benzoate

Authored by a Senior Application Scientist

Abstract

This compound, also known as Methyl 3-cyanobenzoate, is a versatile aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both a methyl ester and a cyano group on a biphenyl scaffold, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key applications, and handling protocols, with a focus on its role in the development of pharmaceuticals and advanced materials.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline powder at room temperature.[1] The presence of the polar cyano and ester groups, combined with the aromatic rings, dictates its solubility and reactivity profile. It is generally poorly soluble in water but miscible with many organic solvents.[2][3]

| Property | Value | Source |

| CAS Number | 13531-48-1 | [1][4] |

| Molecular Formula | C₉H₇NO₂ | [1][4] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 57-63 °C | [1] |

| Purity | ≥ 99% | [1] |

| Synonyms | Methyl 3-cyanobenzoate, 3-Cyanobenzoic acid methyl ester, 3-(Methoxycarbonyl)benzonitrile | [4] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the esterification of 3-cyanobenzoic acid or the modification of related benzoic acid derivatives.

Esterification of 3-Cyanobenzoic Acid

A common and direct method involves the esterification of 3-cyanobenzoic acid with methanol.[5] This reaction is typically acid-catalyzed. Variations of this method include the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with methanol.[5] For instance, 3-cyanobenzoic acid can be treated with thionyl chloride or oxalyl chloride to form 3-cyanobenzoyl chloride, which then readily reacts with methanol to yield the desired methyl ester.[5]

Green Synthesis from Methyl 3-Formylbenzoate

A more environmentally friendly approach involves a two-step process starting from methyl 3-formylbenzoate.[6] This "green" method includes an initial oximation reaction with hydroxylamine hydrochloride, followed by a dehydration step to form the nitrile group.[6] This process can achieve a high yield of over 95% with a product purity greater than 98%.[6] The use of acetic anhydride as a dehydrating agent is a key feature of this optimized protocol.[6]

Nucleophilic Substitution and Subsequent Transformation

Another innovative synthetic route begins with 3-chloromethyl methyl benzoate.[7] This process involves a nucleophilic substitution reaction with an N-containing compound in the presence of a phase transfer catalyst, followed by hydrolysis and a subsequent reflux reaction with hydroxylamine and formic acid to generate the final product.[7] This method is highlighted for its mild reaction conditions and high overall yield, making it suitable for industrial-scale production.[7]

Experimental Workflow: Green Synthesis from Methyl 3-Formylbenzoate

Caption: A flowchart illustrating the green synthesis of Methyl 3-cyanobenzoate.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for the C≡N stretch of the nitrile group and the C=O stretch of the ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will provide signals corresponding to the aromatic protons and the methyl protons of the ester group. The integration and splitting patterns of these signals are used to confirm the structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Key Applications

This compound serves as a crucial building block in several areas of research and development.

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] One of its most notable applications is in the preparation of Ataluren, a drug developed for the treatment of genetic disorders like Duchenne muscular dystrophy (DMD).[4] It is also used in the development of cardiovascular drugs and agents targeting the nervous system.[5] The reactivity of both the cyano and ester groups allows for diverse chemical modifications to produce complex pharmaceutical ingredients.[8]

Materials Science

This compound is an important precursor for the synthesis of liquid crystal materials.[5] The rigid, aromatic structure of the molecule is conducive to the formation of liquid crystalline phases.

Agrochemicals and Specialty Chemicals

The compound is also utilized in the synthesis of agrochemicals and as an intermediate in the formulation of specialty chemicals and dyes.[1] Its stability and compatibility with various solvents make it a versatile component in these applications.[1]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

-

Irritation: Causes skin and serious eye irritation.[11] May also cause respiratory irritation.[11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[10][11]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong bases.[9]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[12] If inhaled, move to fresh air.[11] If swallowed, seek medical attention.[10][13]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its versatile chemical nature makes it an indispensable intermediate in the synthesis of a wide range of valuable products, from life-saving pharmaceuticals to advanced materials. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and professionals working with this important chemical building block.

References

-

Shao Xinhua. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace. Retrieved from [Link]

- Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

-

MySkinRecipes. (n.d.). Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]

- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.

-

PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(1-cyanoethyl)benzoate | C11H11NO2 | CID 10035402. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The brief introduction of Methyl benzoate_Chemicalbook [chemicalbook.com]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. punagri.com [punagri.com]

- 5. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 8. Methyl 3-(cyanomethyl)benzoate [myskinrecipes.com]

- 9. fishersci.com [fishersci.com]

- 10. Methyl 3-cyanobenzoate - Safety Data Sheet [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. nj.gov [nj.gov]

- 13. tcichemicals.com [tcichemicals.com]

"methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate" safety data sheet

An In-depth Technical Guide to the Safe Handling and Use of Methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safety considerations, handling protocols, and potential hazards associated with methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate, based on available data for structurally related compounds.

Chemical Identification and Physicochemical Properties

-

Chemical Name: Methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate[1]

-

CAS Number: 168619-12-3[1]

-

Molecular Formula: C₁₅H₁₁NO₂[1]

-

Molecular Weight: 237.25 g/mol [1]

-

Synonyms: 3'-Cyano-biphenyl-3-carboxylic acid methyl ester, Methyl 3-(3-cyanophenyl)benzoate, [1,1'-Biphenyl]-3-carboxylic acid, 3'-cyano-, methyl ester[1]

| Property | Value | Source |

| Boiling Point | 408.7 ± 38.0 °C (Predicted) | [1] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4] |

Hazard Pictograms:

-

GHS07: Exclamation Mark

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P321, P330, P332+P317, P337+P317, P362+P364

-

Storage: P405

-

Disposal: P501

Toxicological Profile: A Mechanistic Perspective

The toxicological properties of methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate have not been extensively studied. However, its structure suggests potential hazards associated with its biphenyl and cyano moieties.

-

Biphenyl Moiety: Biphenyl itself can cause eye and skin irritation.[6][7] Acute high-level exposure in workers has been linked to toxic effects on the liver, kidneys, and both the central and peripheral nervous systems.[6][7] Chronic exposure in animal studies has resulted in kidney effects.[6][7]

-

Cyano Moiety (Nitrile): Organic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. While not all nitriles are equally toxic, it is prudent to handle them with care. Symptoms of nitrile poisoning are similar to those of hydrogen cyanide and can include increased saliva, nausea, anxiety, confusion, vertigo, and in severe cases, convulsions, paralysis, coma, and respiratory failure.[8] These substances can be absorbed through the skin.[8][9]

Safe Handling and Storage Protocols

Given the potential hazards, a stringent set of handling and storage protocols is essential.

Handling

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][10][11][12]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2][13] Do not eat, drink, or smoke in the laboratory.[4][5][10] Wash hands thoroughly after handling the compound.[4][5][10]

-

Aerosol and Dust Prevention: Handle the substance in a manner that minimizes the generation of dust or aerosols.[2][12]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area.[11][14] The recommended storage temperature is between 2°C and 8°C.[1]

-

Container: Keep the container tightly sealed to prevent contamination and moisture ingress.[10][11][14][15]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[8][11][14]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with EN166 or NIOSH standards.[4][5][10]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol or dust formation, use a NIOSH-approved respirator with an appropriate cartridge.[2]

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2][5] Remove contaminated clothing and wash it before reuse.[5] If irritation persists, seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and seek immediate medical attention.[2][5][10]

Spill Response

-

Small Spills:

-

Large Spills:

Experimental Workflow and Risk Mitigation

The following diagram illustrates a typical experimental workflow involving the weighing and dissolution of methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate, highlighting the critical safety control points.

Caption: Experimental workflow with critical safety control points.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate. Retrieved from [Link]

-

NOVA Chemicals. (2025, July 15). SAFETY DATA SHEET. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Biphenyl. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015, May 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. Retrieved from [Link]

-

Foreschem Co.,Ltd. (2023, March 12). Biphenyl Alcohol Handling and Storage. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

-

ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Hydrocarbons, C11-C12, isoalkanes, <2% aromatics. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024, December 12). Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Angene Chemical. (n.d.). 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid(CAS# 253678-93-2). Retrieved from [Link]

-

HSC Chemistry. (2019, May 11). OC#12 Safe Handling Of Hydrocarbons. Retrieved from [Link]

-

PubChem. (n.d.). Biphenyl. Retrieved from [Link]

-

ResearchGate. (2019, May). Functional group transformations of β-cyano carboxylate derivatives 2b.... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate. Retrieved from [Link]

Sources

- 1. 168619-12-3 CAS MSDS (METHYL 3'-CYANO[1,1'-BIPHENYL]-3-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemdmart.com [chemdmart.com]

- 3. Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate | C25H21N3O3 | CID 15654674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemos.de [chemos.de]

- 5. tcichemicals.com [tcichemicals.com]

- 6. epa.gov [epa.gov]

- 7. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 10. novachem.com [novachem.com]

- 11. echemi.com [echemi.com]

- 12. agilent.com [agilent.com]

- 13. carlroth.com [carlroth.com]

- 14. Biphenyl Alcohol Handling and Storage_Zibo Senbang Chemical Co., Ltd. [foreschem.com]

- 15. cpachem.com [cpachem.com]

Stability and Storage of Methyl 3-(3-cyanophenyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(3-cyanophenyl)benzoate. As specific experimental stability data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures, including aromatic esters, benzonitriles, and biphenyl derivatives, to provide a robust, scientifically-grounded framework for its handling and storage. We will delve into the chemical properties influencing its stability, potential degradation pathways, and provide detailed protocols for maintaining its integrity in a research and development setting.

Introduction: Understanding the Molecule

This compound is a bi-aryl organic compound featuring a methyl ester and a nitrile functional group. This unique combination of an electron-withdrawing nitrile group and a hydrolysable ester moiety on a relatively rigid biphenyl-like backbone dictates its chemical behavior and, consequently, its stability profile. The biphenyl core structure may also introduce some steric considerations that can influence the reactivity of the functional groups. A thorough understanding of these structural elements is paramount for predicting its stability and devising appropriate storage strategies to ensure its purity and efficacy in experimental workflows. This guide aims to provide that understanding, bridging the gap left by the absence of specific long-term stability studies for this particular molecule.

Chemical and Physical Properties

| Property | Inferred Value/Characteristic | Source/Rationale |

| Molecular Formula | C₁₅H₁₁NO₂ | Based on chemical structure |

| Molecular Weight | 237.25 g/mol | Based on chemical structure |

| Appearance | Likely a white to off-white solid | Typical for similar aromatic esters and nitriles |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and have low solubility in water. | General solubility of aromatic esters |

In-Depth Stability Analysis and Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis of both the ester and nitrile functionalities. The rate and extent of this degradation are dependent on environmental factors such as pH, temperature, and the presence of enzymatic activity.

Hydrolytic Stability

Ester Hydrolysis: The methyl ester group is the most probable site of initial degradation. Hydrolysis can occur under both acidic and basic conditions, yielding 3-(3-cyanophenyl)benzoic acid and methanol.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. While this reaction can occur, methyl esters are generally more stable under moderately acidic conditions compared to basic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): This is often a more rapid degradation pathway for esters. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. The rate of hydrolysis for aromatic esters is influenced by the electronic nature of the substituents on the aromatic rings.

Nitrile Hydrolysis: The nitrile group can also undergo hydrolysis, typically under more forcing conditions (strong acid or base and elevated temperatures) than the ester.

-

Acid-Catalyzed Nitrile Hydrolysis: This proceeds via protonation of the nitrile nitrogen, followed by attack by water to form an imidic acid, which then tautomerizes to an amide. The amide can then be further hydrolyzed to a carboxylic acid.

-

Base-Catalyzed Nitrile Hydrolysis: A hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation steps lead to the formation of an amide, which can be further hydrolyzed to the carboxylate.

The following diagram illustrates the primary hydrolytic degradation pathways:

Caption: Predicted hydrolytic degradation pathways for this compound.

Thermal and Photolytic Stability

-

Thermal Stability: Aromatic esters and nitriles are generally thermally stable at ambient temperatures. Decomposition would be expected to occur at elevated temperatures, though specific data for this compound is unavailable. High temperatures can accelerate the rate of hydrolysis in the presence of moisture.

-

Photostability: Compounds with extensive aromatic systems can be susceptible to photodegradation. It is advisable to protect this compound from prolonged exposure to light, particularly UV light, to prevent potential decomposition.[1]

Incompatible Materials

To maintain the integrity of this compound, contact with the following should be avoided:

-

Strong Acids and Bases: These will catalyze the hydrolysis of the ester and potentially the nitrile group.

-

Strong Oxidizing Agents: The aromatic rings could be susceptible to oxidation under harsh conditions.

-

Strong Reducing Agents: The nitrile group can be reduced to an amine.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound, the following storage and handling procedures are recommended to ensure its long-term stability.

Long-Term Storage Protocol

-

Container: Store the compound in a tightly sealed, inert container (e.g., amber glass vial with a PTFE-lined cap) to prevent exposure to moisture and air.

-

Atmosphere: For maximum stability, especially for analytical standards or long-term archiving, consider flushing the container with an inert gas like argon or nitrogen before sealing.

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. For extended storage, consider storage at -20 °C. Avoid repeated freeze-thaw cycles.

-

Light: Protect from light by using an amber vial and storing it in a dark location (e.g., a cabinet or box).

The following workflow outlines the recommended long-term storage procedure:

Sources

Methodological & Application

"methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate" reaction mechanism

Application Note: Strategic Synthesis and Mechanistic Insights for Methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate via Pd-Catalyzed Cross-Coupling

Executive Summary

Target Molecule: Methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate Application: Key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically Valsartan and Candesartan analogs, and liquid crystal materials. Core Challenge: Achieving high regioselectivity and yield while preventing the hydrolysis of the base-sensitive ester and nitrile moieties during the transition-metal catalyzed coupling.

This guide details the Suzuki-Miyaura Cross-Coupling protocol optimized for electron-deficient biaryl systems. Unlike standard protocols, this methodology emphasizes the preservation of labile functional groups through the selection of mild bases and anhydrous-capable catalytic cycles.

Retrosynthetic Analysis & Strategy

The synthesis of the meta-meta substituted biphenyl core is most efficiently achieved via the coupling of an aryl halide and an aryl boronic acid.

-

Partner A (Electrophile): Methyl 3-bromobenzoate. The electron-withdrawing ester group at the meta position activates the C-Br bond for oxidative addition, making it a superior electrophile compared to electron-rich aryl halides.

-

Partner B (Nucleophile): 3-Cyanophenylboronic acid. The nitrile group is electron-withdrawing, which can retard the transmetallation step and increase susceptibility to protodeboronation.

-

Catalyst Choice: A Palladium(0) source stabilized by phosphine ligands.[1] Pd(dppf)Cl2 or Pd(PPh3)4 are preferred for their robustness and ability to prevent ligand dissociation which leads to Pd-black precipitation.

Mechanistic Deep Dive: The Suzuki-Miyaura Cycle

The reaction follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2][3] However, the specific electronics of this substrate pair dictate the rate-limiting steps.

Critical Mechanistic Factors:

-

Oxidative Addition (Fast): The ester group on Methyl 3-bromobenzoate pulls electron density from the ring, weakening the C-Br bond. This step is rapid and rarely rate-limiting for this substrate.

-

Transmetallation (Rate-Determining Candidate): The boronate species must exchange the organic group with the Palladium center.[2] The electron-withdrawing nitrile on the boronic acid reduces the nucleophilicity of the aryl ring, potentially slowing this step.

-

Base Activation: The base (e.g., Carbonate) plays a dual role: it coordinates to the Boron to form a boronate "ate" complex (increasing nucleophilicity) and aids in the displacement of the halide on the Pd center.

Pathway Visualization

The following diagram illustrates the catalytic cycle with specific attention to the intermediate complexes formed by our target substrates.

Figure 1: Catalytic cycle for the synthesis of methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate. Note the critical Base Activation step required to facilitate transmetallation of the electron-deficient cyanophenyl group.

Experimental Protocol

Safety Warning: Cyanide-containing compounds can release HCN under strong acidic conditions. Handle all reagents in a fume hood. Biphenyl synthesis involves pressurized heating; ensure glassware is free of star cracks.

Materials & Reagents

| Component | Role | Specification |

| Methyl 3-bromobenzoate | Electrophile | 1.0 equiv (e.g., 2.15 g, 10 mmol) |

| 3-Cyanophenylboronic acid | Nucleophile | 1.2 equiv (e.g., 1.76 g, 12 mmol) |

| Pd(dppf)Cl₂[4][5] · DCM | Catalyst | 3 mol% (0.24 g) |

| Potassium Carbonate (K₂CO₃) | Base | 2.5 equiv (3.45 g) |

| 1,4-Dioxane | Solvent | Anhydrous (40 mL) |

| Water | Co-Solvent | Degassed (10 mL) |

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cycle the flask with Argon/Vacuum (3x) to remove atmospheric oxygen. Oxygen is the primary cause of catalyst death (homocoupling).

-

-

Reagent Loading:

-

Under a positive flow of Argon, add Methyl 3-bromobenzoate (10 mmol), 3-Cyanophenylboronic acid (12 mmol), and Pd(dppf)Cl₂ (3 mol%).

-

Note: Adding the catalyst to the solid mixture before solvent prevents local concentration spikes that can lead to catalyst deactivation.

-

-

Solvent & Base Addition:

-

Dissolve K₂CO₃ in the degassed water.

-

Add the 1,4-Dioxane to the flask via syringe, followed by the aqueous base solution.

-

Degassing: Sparge the biphasic mixture with Argon for 15 minutes. This is critical.

-

-

Reaction:

-

Heat the mixture to 85°C (oil bath temperature). Stir vigorously (800 RPM) to ensure mixing of the biphasic system.

-

Monitor via TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours.

-

Endpoint: Typically 4–6 hours.[6] Look for the disappearance of the bromide.

-

-

Work-up:

-

Purification:

-

Recrystallization (Preferred): The product often crystallizes from hot Ethanol or Methanol/Water mixtures.

-

Flash Chromatography: If necessary, use a silica column. Gradient: 0%

20% EtOAc in Hexanes. -

Target Yield: 85–92%.

-

Troubleshooting & Optimization (Expert Insights)

The following table addresses common failure modes specific to this ester-nitrile biphenyl system.

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Protodeboronation of 3-cyanophenylboronic acid. | The nitrile group destabilizes the C-B bond. Switch Base: Use KF or CsF in anhydrous THF to avoid water entirely. |

| Ester Hydrolysis | Base is too strong or reaction time too long. | Lower Temp: Run at 60°C for longer. Switch Base: Use NaHCO₃ instead of K₂CO₃. |

| Homocoupling (Ar-Ar) | Oxygen ingress. | Degassing: Use freeze-pump-thaw cycles instead of sparging. Increase catalyst load to 5 mol%. |

| Dark Product Color | Residual Palladium. | Scavenger: Treat organic phase with N-acetylcysteine or use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). |

Workflow Logic Diagram

Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at the TLC check.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Detailed insights on ligand effects for difficult substrates). Link

-

Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 3'-Cyano[1,1'-biphenyl]-3-carboxylic Acid Derivatives. Synlett, (6), 829–831. (Specific reference for cyano-biphenyl synthesis conditions). Link

-

Goossen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling. Journal of the American Chemical Society, 128(30), 10028-10029. (Alternative mechanistic pathways for biaryl esters). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents [patents.google.com]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Note & Protocols: Strategic Derivatization of Methyl 3-(3-cyanophenyl)benzoate for Advanced Drug Discovery

Abstract: Methyl 3-(3-cyanophenyl)benzoate is a versatile bifunctional scaffold possessing a biphenyl-like core, a methyl ester, and a cyano group. These functional handles offer distinct and orthogonally addressable reaction sites, making this molecule a valuable starting point for constructing diverse chemical libraries for drug discovery and materials science. This guide provides a detailed exploration of selective and tandem derivatization techniques, explaining the chemical principles behind reagent choices and offering robust, field-tested protocols for key transformations. We focus on converting the cyano and ester moieties into high-value functional groups such as tetrazoles, primary amines, and carboxylic acids, which are pivotal in modulating the pharmacological profiles of lead compounds.

Introduction: The Strategic Value of a Bifunctional Scaffold

In medicinal chemistry, the ability to rapidly generate structural analogs from a common core is essential for efficient structure-activity relationship (SAR) studies. This compound presents an ideal starting architecture. Its two primary functional groups, the cyano (nitrile) and the methyl ester, exhibit different reactivity profiles, allowing for selective chemical modifications.

-

The Cyano Group: This group is a versatile precursor. It can be reduced to a primary amine to introduce basic centers or engage in further coupling reactions. More significantly, it can undergo cycloaddition to form a tetrazole ring, a well-established bioisostere for a carboxylic acid, which is crucial for improving metabolic stability and cell permeability in drug candidates.[1] The electron-withdrawing nature of the cyano group also influences the electronic properties of its attached phenyl ring.[2]

-

The Methyl Ester Group: As a classic carbonyl compound, the ester can be hydrolyzed to a carboxylic acid, providing an acidic handle for salt formation or amide coupling. Alternatively, it can be reduced to a primary alcohol or directly converted to an amide, offering additional points for structural diversification.

The biphenyl core, often synthesized via palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura reaction, provides a semi-rigid backbone that is a privileged structure in many biologically active molecules.[3][4][5][6] This guide will focus on the post-synthesis derivatization of the terminal functional groups.

Caption: Core structure and primary derivatization pathways.

Derivatization Strategies for the Cyano Group

The cyano group is a powerful precursor to functionalities that can serve as key pharmacophores. The following protocols detail its conversion into a tetrazole and a primary amine, with a focus on maintaining the integrity of the ester group.

[2+3] Cycloaddition: Synthesis of a Tetrazole Bioisostere

Principle of Causality: The conversion of a nitrile to a 5-substituted 1H-tetrazole is a cornerstone of modern medicinal chemistry. Tetrazoles mimic the steric and electronic properties of carboxylic acids but with improved metabolic stability and oral bioavailability. The reaction is a [2+3] cycloaddition between the nitrile and an azide source, typically sodium azide. The mechanism is significantly accelerated by a Lewis acid catalyst, such as a zinc salt (e.g., ZnBr₂), which coordinates to the nitrile nitrogen, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the azide ion.[7] Using water as a solvent provides a safe and environmentally benign medium.[8]

Experimental Protocol: Zinc-Catalyzed Tetrazole Formation in Water

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), sodium azide (NaN₃, 1.2 eq), and zinc bromide (ZnBr₂, 1.0 eq).

-

Scientist's Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate personal protective equipment (PPE). Do not use metal spatulas.

-

-

Solvent Addition: Add deionized water to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

-

Self-Validation: The disappearance of the starting material spot and the appearance of a more polar product spot on the TLC plate (visualized under UV light) indicates reaction progression.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to pH ~2 with 3 M hydrochloric acid (HCl) in a fume hood. This protonates the tetrazole and quenches any unreacted azide.

-

The product will often precipitate. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Experimental workflow for tetrazole synthesis.

Chemoselective Reduction: Synthesis of a Primary Amine

Principle of Causality: Reducing a nitrile to a primary amine in the presence of an ester requires a chemoselective reducing agent. While powerful hydrides like LiAlH₄ would reduce both functional groups, milder reagents can be employed. Catalytic hydrogenation over a Raney Nickel or specific rhodium catalysts can achieve this transformation. Alternatively, certain borane reagents, such as diisopropylaminoborane catalyzed by LiBH₄, have been shown to reduce aromatic nitriles at ambient temperatures while leaving esters intact.[9][10] This selectivity arises from the preferential coordination of the borane to the more Lewis-basic nitrile nitrogen.

Experimental Protocol: Catalytic Reduction using Diisopropylaminoborane

-

Inert Atmosphere: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add a catalytic amount of lithium borohydride (LiBH₄, 0.1 eq).

-

Reductant Addition: Slowly add a solution of diisopropylaminoborane [BH₂(N(iPr)₂)] (2.5 eq) in THF to the reaction mixture at room temperature.

-

Scientist's Note: The presence of the electron-withdrawing ester group on the other ring may slightly accelerate the reduction of the nitrile compared to simple benzonitriles.[9]

-

-

Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Isolation:

-

Cool the reaction flask in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl to hydrolyze the borane complexes. Continue until gas evolution ceases.

-

Adjust the pH to >10 with aqueous NaOH to deprotonate the ammonium salt.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting primary amine can be purified by column chromatography on silica gel.

Derivatization Strategies for the Methyl Ester Group

The methyl ester provides a classic entry point for introducing carboxylic acids or amides, which are fundamental groups in drug design for establishing ionic or hydrogen-bonding interactions.

Saponification: Synthesis of a Carboxylic Acid

Principle of Causality: Saponification is the base-catalyzed hydrolysis of an ester. A hydroxide ion (from LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield a carboxylate salt and methanol. A final acidic workup protonates the carboxylate to give the desired carboxylic acid. This reaction is generally high-yielding and robust. Under typical saponification conditions (e.g., room temperature or gentle heat), the aromatic nitrile group is stable and will not undergo hydrolysis, ensuring excellent selectivity.

Experimental Protocol: Base-Catalyzed Ester Hydrolysis

-

Reagent Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Workup and Isolation:

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any non-polar impurities.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product is an oil, extract it with ethyl acetate (3x volumes), dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product.

-

| Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Product Functional Group |

| Tetrazole Formation | NaN₃, ZnBr₂ | Water | 100 | 12-24 | 3-(3-(1H-Tetrazol-5-yl)phenyl)benzoic acid methyl ester |

| Nitrile Reduction | BH₂(N(iPr)₂), cat. LiBH₄ | THF | 25 | 18-24 | Methyl 3-(3-(aminomethyl)phenyl)benzoate |

| Ester Hydrolysis | LiOH·H₂O | THF/Water | 25 | 2-6 | 3-(3-Cyanophenyl)benzoic acid |

Tandem and Orthogonal Derivatization Strategy

The true power of this scaffold lies in the ability to perform sequential reactions on the two functional groups. The differential reactivity allows for a planned, multi-step synthesis to build molecular complexity.

Sources

- 1. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]

- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

"Methyl 3-(3-cyanophenyl)benzoate" for high-throughput screening

Application Note: High-Throughput Screening of Biaryl Ester Libraries Case Study: Validation & Profiling of Methyl 3-(3-cyanophenyl)benzoate

Executive Summary

This application note details the protocol for processing and screening biaryl ester libraries, utilizing This compound (CAS: 168619-12-3) as a representative chemical probe. Biaryl scaffolds are privileged structures in medicinal chemistry, frequently generated via Suzuki-Miyaura cross-coupling. However, the inclusion of ester functionalities (as seen in the methyl benzoate moiety) and nitrile groups introduces specific liabilities regarding solubility, hydrolytic stability, and false-positive generation in High-Throughput Screening (HTS).

This guide provides a self-validating workflow to transition this compound class from synthesis to validated screening hits, ensuring data integrity through rigorous physicochemical profiling and orthogonal assay design.

Chemical Context & Compound Profile

This compound represents a classic "fragment-like" or "lead-like" screening hit. Its structure comprises two aromatic rings linked by a single bond (biaryl), decorated with a hydrogen-bond acceptor (nitrile) and a hydrophobic/metabolically labile ester (methyl benzoate).

| Property | Value | biological implication |

| Formula | C₁₅H₁₁NO₂ | -- |

| MW | 237.26 g/mol | Fragment/Lead-like space (Rule of 3 compliant). |

| cLogP | ~3.2 | Moderate lipophilicity; potential for aggregation in aqueous buffers. |

| H-Bond Acceptors | 3 (Nitrile N, Ester O's) | Good interaction potential with serine/threonine proteases or kinases. |

| Key Liability | Methyl Ester | Prone to hydrolysis by esterases (cell-based assays) or pH extremes. |

Synthesis Origin: Typically synthesized via Pd-catalyzed Suzuki coupling of 3-cyanophenylboronic acid and methyl 3-bromobenzoate. QC Checkpoint: Library samples must be screened for residual Palladium (fluorescence quencher) and unreacted Boronic Acid (reversible covalent binder).

Pre-Screening Validation Protocol

Before committing the library to a full HTS campaign, the "Reference Standard" (this compound) must undergo stability and solubility profiling.

Aqueous Solubility & Aggregation Assay

Biaryls can form colloidal aggregates in assay buffers, leading to promiscuous inhibition (false positives).

Protocol:

-

Stock Prep: Dissolve compound to 10 mM in 100% DMSO.

-

Dilution: Serial dilute in DMSO, then transfer to Assay Buffer (e.g., PBS pH 7.4 + 0.01% Triton X-100). Final DMSO concentration should be <1%.

-

Detection: Measure light scattering via Nephelometry or absorbance at 650 nm (where compound does not absorb).

-

Threshold: A significant increase in scattering relative to solvent blank indicates aggregation.

-

Pass Criteria: Solubility > 50 µM in assay buffer.

-

Hydrolytic Stability Profiling (LC-MS)

The methyl ester is susceptible to hydrolysis, converting the neutral ester to the negatively charged carboxylate (3-(3-cyanophenyl)benzoic acid). This changes potency and permeability.

Protocol:

-

Incubate 10 µM compound in Assay Buffer at RT for 0, 2, 4, and 24 hours.

-

Analyze via LC-MS/MS. Monitor transition of parent ion (238.1 [M+H]⁺) vs. hydrolysis product (224.1 [M+H]⁺).

-

Decision Matrix:

-

>95% Parent at 4h: Proceed to Screen.

-

<80% Parent at 4h: Compound is unstable. Screen freshly prepared or switch to amide bioisostere.

-

High-Throughput Screening Workflow

This workflow utilizes acoustic liquid handling for precision and miniaturization (1536-well format).

Workflow Diagram

Caption: Automated HTS workflow for biaryl ester libraries, emphasizing QC and non-contact acoustic transfer to minimize compound precipitation.

Detailed Step-by-Step Protocol

Step 1: Source Plate Preparation

-

Vessel: Labcyte 384-well LDV (Low Dead Volume) source plate.

-

Action: Transfer 10 µL of 10 mM DMSO stock of this compound into source wells.

-

Centrifugation: Spin at 1000 x g for 1 min to remove bubbles (critical for acoustic ejection).

Step 2: Assay Plate Dispensing (Acoustic)

-

Instrument: Echo 650 Liquid Handler.

-

Destination: 1536-well black/solid bottom plate (for fluorescence).

-

Transfer: Eject 20 nL of compound into dry wells or pre-filled buffer wells.

-

Final Concentration: 20 nL into 4 µL assay volume = 50 µM screening concentration.

-

Step 3: Reagent Addition & Incubation

-

Dispenser: Multidrop Combi or BioTek EL406.

-

Reagents: Add Enzyme/Protein mix followed by Substrate.

-

Control: Include "Min" (DMSO only) and "Max" (Reference Inhibitor) columns.

-

Incubation: Seal plates and incubate for defined time (validated in Section 3.2).

Step 4: Detection

-

Reader: PHERAstar FSX or EnVision.

-

Mode: Depends on assay (e.g., TR-FRET, FP).

-

Gain Adjustment: Calibrate gain using the "Max" signal wells.

Data Analysis & Hit Validation

Primary Screen Analysis

Calculate the Robust Z-Score for this compound to determine activity.

-

Hit Definition: Robust Z < -3 (for inhibitors) or > 3 (for activators).

False Positive Triage (The "Esterase Trap")

If the compound is a hit in a cell-based assay or a biochemical assay using crude lysate:

-

Resynthesize the Acid: Synthesize or purchase 3-(3-cyanophenyl)benzoic acid.

-

Parallel Screen: Test the ester (parent) and the acid (hydrolysis product) side-by-side.

-

Scenario A: Ester is active, Acid is inactive. -> Valid Hit (Target requires neutral binding).

-

Scenario B: Ester is inactive, Acid is active. -> Prodrug Hit (Activity driven by hydrolysis).

-

Scenario C: Both active. -> Robust Hit .

-

Chemical Liability Diagram

Caption: Hydrolytic pathway of the methyl ester. Monitoring this conversion is critical to distinguish between true target engagement and artifactual activity from the acid metabolite.

References

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

-

National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Compound Management and Library Maintenance. NCBI Bookshelf. Link

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

Application Note: Methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate as a Scaffold for Receptor-Targeted Fluorescent Probes

Topic: "methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate" as a fluorescent probe precursor Content Type: Application Note & Protocol Guide

Abstract & Introduction

Methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate (MCBC) is a critical bifunctional pharmacophore precursor used primarily in the development of Angiotensin II Type 1 (AT1) receptor antagonists (the "Sartan" class of drugs) and, more recently, as a scaffold for fluorescent receptor-targeted probes .

While the biphenyl core possesses intrinsic UV fluorescence, its primary utility in drug development lies in its role as a "Click-Ready" scaffold. The molecule features two orthogonal reactive handles:

-

3-Methyl Ester: A masked carboxylic acid suitable for conjugation to fluorophores (e.g., FITC, BODIPY, Cyanine) or linkers after hydrolysis.

-

3'-Cyano Group: A precursor for bioorthogonal transformation into a tetrazole (via [2+3] cycloaddition), which serves as the critical bioisostere for receptor binding (mimicking a carboxylate).

This Application Note details the protocol for converting MCBC into a functional Fluorescent AT1 Receptor Probe , enabling the visualization of receptor internalization and drug-target engagement in live cells.

Chemical Properties & Handling

| Property | Specification |

| CAS Number | 168619-12-3 (Generic/Related) |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, DCM, THF; Insoluble in Water |

| Fluorescence (Intrinsic) | |

| Storage | -20°C, Desiccated, Protect from Light |

Safety Warning: The cyano group is stable but can release toxic byproducts under extreme acidic conditions. Handle in a fume hood.

Mechanism of Action: The "Probe Precursor" Concept

MCBC is not a "turn-on" probe in its native state. It acts as a Modular Logic Gate for probe synthesis. The transformation follows a specific "Protect-Click-Conjugate" logic:

-

Step A (Ligand Synthesis): The cyano group is converted to a tetrazole. This creates the high-affinity binding motif for the AT1 receptor.

-

Step B (Linker Activation): The methyl ester is hydrolyzed to a carboxylic acid.

-

Step C (Fluorophore Conjugation): A visible fluorophore is attached to the acid.

The final construct functions as a Targeted Tracer , binding to the receptor and carrying the fluorophore into the cell (upon receptor internalization).

Diagram 1: Synthetic Logic Flow

Caption: Logical workflow for converting the MCBC precursor into a functional receptor-targeted fluorescent probe.

Detailed Experimental Protocols

Protocol A: Synthesis of the Fluorescent Probe (Chemical Derivatization)

Objective: Create a Valsartan-analog probe conjugated to a fluorophore (e.g., FITC or TAMRA).

Reagents Required:

-

MCBC (Precursor)

-

Sodium Azide (

) & Zinc Bromide ( -

Lithium Hydroxide (

) -

EDC/NHS (Coupling agents)[1]

-

Amine-functionalized Fluorophore (e.g., 5-FAM-cadaverine)

Step-by-Step Methodology:

-

Tetrazole Formation (The "Click" Step):

-

Dissolve MCBC (1.0 eq) in Isopropanol/Water (1:1).

-

Add

(1.5 eq) and -

Reflux at 80°C for 12-24 hours.

-

Mechanism:[2] The nitrile undergoes a [2+3] cycloaddition to form the 5-substituted tetrazole.

-

Workup: Acidify with 1N HCl to precipitate the tetrazole-ester intermediate. Filter and dry.

-

-

Ester Hydrolysis (The "Deprotection" Step):

-

Dissolve the intermediate in THF/Water (3:1).

-

Add

(3.0 eq) and stir at Room Temperature (RT) for 4 hours. -

Validation: Monitor by TLC (shift in

due to acid formation). -

Workup: Acidify to pH 3, extract with Ethyl Acetate. Evaporate solvent to yield the Biphenyl-Tetrazole-Acid scaffold.

-

-

Fluorophore Conjugation:

-

Dissolve the scaffold (1.0 eq) in dry DMF.

-

Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 1 hour to form the NHS-ester.

-

Add the Amine-Fluorophore (1.0 eq) and DIPEA (2.0 eq).

-

Stir in the dark at RT for 12 hours.

-

Purification: HPLC (C18 column, Acetonitrile/Water gradient).

-

Protocol B: In Vitro Receptor Binding & Imaging Assay

Objective: Validate the probe using HEK293 cells overexpressing the AT1 Receptor.

Step-by-Step Methodology:

-

Cell Preparation:

-

Seed HEK293-AT1 cells on poly-L-lysine coated glass-bottom dishes (35mm).

-

Grow to 70% confluence in DMEM + 10% FBS.

-

-

Probe Incubation:

-

Wash cells 2x with PBS.

-

Add the Synthesized Probe (100 nM) in serum-free media.

-

Control: Pre-incubate a separate well with 10 µM unlabeled Valsartan (blocker) for 30 mins to prove specificity.

-

Incubate at 37°C for 30-60 minutes.

-

-

Imaging:

-

Wash cells 3x with PBS to remove unbound probe.

-

Fix with 4% Paraformaldehyde (optional) or image live.

-

Microscopy Settings:

-

Confocal Microscope (e.g., Zeiss LSM 880).

-

Excitation: 488 nm (for FAM/FITC).

-

Emission: 500-550 nm bandpass.

-

-

Data Analysis & Interpretation

Expected Results

-

Specific Signal: Bright membrane staining (at 4°C) or punctate intracellular vesicles (at 37°C), indicating receptor-mediated endocytosis.

-

Negative Control: Cells treated with the "Blocker" (Valsartan) should show minimal fluorescence (

reduction). -

Background: The unreacted MCBC precursor (if present) is non-fluorescent in the visible range, ensuring high signal-to-noise ratio (SNR).

Data Summary Table

| Condition | Expected Localization | Fluorescence Intensity (Rel.) | Interpretation |

| Probe Only (37°C) | Punctate / Cytosolic | High (+++) | Receptor Internalization |

| Probe Only (4°C) | Plasma Membrane | Medium (++) | Surface Binding (No Endocytosis) |

| Probe + Blocker | Diffuse / None | Low (-) | Specific Binding Confirmation |

| Parent Cells (No AT1) | None | Low (-) | Target Specificity |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete Cycloaddition | Use |

| High Background | Non-specific Hydrophobic Binding | Reduce probe concentration to <50 nM; Include 0.1% BSA in wash buffer. |

| No Fluorescence | Fluorophore Quenching | Check pH of the final media. FITC is pH sensitive; consider using Rhodamine or Cyanine dyes. |

| Precipitation | Poor Solubility of Scaffold | Dissolve the probe in DMSO stock (10 mM) before diluting into media. |

References

-

Design of Sartan-Based Probes: Zhang, L. et al. "Fluorescent probes for the angiotensin II type 1 receptor: synthesis and application." Bioorg. Med. Chem. Lett. (2018).

-

Tetrazole Synthesis Protocol: Demko, Z. P. & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org. Chem. (2001).

-

AT1 Receptor Imaging: Goupil, E. et al. "Angiotensin II type 1 receptor conformational biosensors." Nature Communications (2017).

-

Biphenyl Fluorescence Properties: Valeur, B. "Molecular Fluorescence: Principles and Applications." Wiley-VCH (2001).

(Note: The MCBC molecule is a generic intermediate. Specific citations refer to the chemistry of the class and the receptor targets.)

Sources

Troubleshooting & Optimization

Technical Support Ticket #CN-EST-33: Synthesis of Methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Topic: Catalyst Selection & Protocol Optimization for Electron-Deficient Biaryl Coupling

Executive Summary & Strategy

You are attempting to synthesize methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate . This is a Suzuki-Miyaura cross-coupling between two electron-deficient rings.[1]

The Chemical Challenge:

-

Ester Hydrolysis (Saponification): The methyl ester on the 3-position is susceptible to hydrolysis under the standard basic aqueous conditions of Suzuki coupling.

-

Catalyst Poisoning: The nitrile (-CN) group is a coordinating ligand that can displace labile phosphines on Palladium, leading to catalyst deactivation (formation of inactive Pd-nitrile species).

-

Protodeboronation: Electron-deficient boronic acids (like 3-cyanophenylboronic acid) are prone to hydrolytic cleavage of the C-B bond before coupling occurs.

The Solution: We recommend a "Weak Base / Robust Ligand" strategy. You must avoid strong hydroxides (NaOH/KOH).[2] You must use a chelating ligand (like dppf) or a bulky biaryl phosphine (like XPhos) to prevent nitrile coordination.

Catalyst & Reagent Selector

Use this decision matrix to select your starting materials.

| Component | Recommendation | Technical Rationale |

| Coupling Partner A | Methyl 3-bromobenzoate | Aryl bromides undergo oxidative addition readily. The ester is stable if base strength is controlled. |

| Coupling Partner B | 3-Cyanophenylboronic acid | Boronic acids are standard. Note: If protodeboronation is observed, switch to the Pinacol Ester. |

| Catalyst (Standard) | Pd(dppf)Cl₂ · DCM | First Choice. The bidentate dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle and binds tightly to Pd, preventing the nitrile group from displacing it. It is robust and air-stable. |

| Catalyst (High Performance) | XPhos Pd G2 | Second Choice. If the reaction stalls, use this Buchwald precatalyst. The bulky XPhos ligand facilitates oxidative addition on electron-poor rings and completely inhibits nitrile coordination. |

| Base | K₃PO₄ (Potassium Phosphate) | A mild base.[2] Sufficient to activate the boronic acid but generally too weak to hydrolyze the methyl ester rapidly at 80°C. Avoid NaOH/KOH. |

| Solvent | 1,4-Dioxane / Water (4:1) | The water is necessary for the transmetallation step. Dioxane solubilizes the organic ester/nitrile well. |

Interactive Workflow Diagrams

A. Catalyst Selection Logic

This decision tree guides you based on your specific lab constraints and observed side reactions.

Caption: Decision logic for selecting base and catalyst to accommodate ester stability and nitrile poisoning risks.

B. Troubleshooting Pathway

Follow this flow if your reaction fails.

Caption: Diagnostic workflow for common failure modes in nitrile/ester biaryl couplings.

Validated Experimental Protocol

Objective: Synthesis of methyl 3'-cyano[1,1'-biphenyl]-3-carboxylate (1.0 mmol scale).

Materials:

-

Aryl Halide: Methyl 3-bromobenzoate (215 mg, 1.0 mmol)

-

Boron Source: 3-Cyanophenylboronic acid (176 mg, 1.2 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 3 mol%)

-

Base: K₃PO₄ (tribasic potassium phosphate) (424 mg, 2.0 mmol)

-

Solvent: 1,4-Dioxane (4 mL) and Deionized Water (1 mL)

Procedure:

-

Setup: Equip a 25 mL round-bottom flask or a microwave vial with a magnetic stir bar.

-

Charging: Add the aryl halide, boronic acid, base, and catalyst to the vial.

-

Critical: If using Pd(PPh₃)₄ (not recommended, but if necessary), add it last under a counter-flow of nitrogen. Pd(dppf)Cl₂ is air-stable and can be weighed on the bench.

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

-

-

Solvent Addition: Add the Dioxane/Water mixture via syringe through the septum.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The product will likely be UV active and less polar than the boronic acid but more polar than the bromide. Look for the disappearance of the bromide.

-

-

Workup:

-

Purification: Flash chromatography on silica gel. Gradient: 0% to 20% EtOAc in Hexanes.

Troubleshooting & FAQ

Q: My ester hydrolyzed to the carboxylic acid. How do I fix this?

A: This occurs if the reaction temperature is too high or the base is too strong.

-

Immediate Fix: If you need the ester, you can re-esterify the crude acid using MeOH/H₂SO₄ or TMS-Diazomethane.

-

Process Fix: Switch to anhydrous conditions . Use DMF as the solvent and anhydrous Cs₂CO₃ or K₃PO₄ as the base. Without water, saponification cannot occur. (Note: The reaction may be slower as water usually accelerates the transmetallation step).

Q: The reaction turns black immediately and stops.

A: This is "Pd Black" precipitation. The nitrile group might be displacing your ligands, causing the Pd to aggregate.

-

Solution: Switch to XPhos Pd G2 or SPhos Pd G2 . These ligands are extremely bulky and electron-rich; they bind to Pd much more strongly than the nitrile can, keeping the catalyst active.

Q: Can I use 3-cyanophenylboronic acid pinacol ester instead of the acid?

A: Yes, and it is often preferred. Boronic esters are less prone to protodeboronation (losing the boron group) than free boronic acids. If you see the formation of benzonitrile (from the boronic acid losing boron), switch to the pinacol ester.

Q: Why avoid Pd(PPh₃)₄?

A: Triphenylphosphine (PPh₃) is a monodentate ligand. It is relatively labile. The nitrile group on your substrate can compete with PPh₃ for binding sites on the Palladium. Once the nitrile binds, the catalytic cycle often shuts down. Bidentate ligands (dppf) or bulky ligands (XPhos) prevent this.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications, 50, 9650-9652. (Demonstrates ester stability in mild coupling conditions). [Link]

-

Organic Chemistry Portal. (2023). Suzuki Coupling - Catalyst and Condition Optimization. [Link]

Sources

Technical Support Center: Degradation Pathways of Methyl 3-(3-cyanophenyl)benzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of Methyl 3-(3-cyanophenyl)benzoate. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research endeavors.

Introduction

This compound is a complex aromatic compound featuring an ester linkage and a nitrile group on a biphenyl-like backbone. Understanding its environmental fate and metabolic breakdown is crucial for assessing its toxicological profile and ensuring regulatory compliance. This document outlines the probable biotic and abiotic degradation pathways of this molecule, drawing upon established principles of microbial metabolism of aromatic compounds, esters, and nitriles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the experimental investigation of this compound degradation.

General Questions

Q1: What are the most likely initial steps in the microbial degradation of this compound?

A1: Based on its chemical structure, the two most probable initial enzymatic attacks are the hydrolysis of the ester bond and the hydrolysis of the nitrile group.

-

Ester Hydrolysis: Carboxylesterases are common microbial enzymes that can hydrolyze the ester linkage to yield 3-(3-cyanophenyl)benzoic acid and methanol.[1] This is often a primary step in the degradation of aromatic esters.

-

Nitrile Hydrolysis: Nitrilases or a combination of nitrile hydratase and amidase can hydrolyze the cyano group to a carboxylic acid, forming methyl 3-(3-carboxyphenyl)benzoate.[2][3]

Q2: Are the aromatic rings of this compound susceptible to degradation?

A2: Yes. Following the initial modifications of the functional groups, the resulting aromatic intermediates are likely susceptible to ring-opening reactions catalyzed by dioxygenase enzymes.[4] Bacteria, in particular, have well-documented pathways for the degradation of aromatic compounds, often involving the formation of catechol or protocatechuate intermediates, which then undergo ring cleavage.

Troubleshooting Experimental Issues

Q3: My microbial culture is not showing any degradation of this compound. What are the possible reasons?

A3: Several factors could contribute to the lack of degradation:

-

Toxicity of the Compound: High concentrations of the parent compound or its metabolites might be toxic to the microorganisms. Consider performing a dose-response experiment to determine the optimal substrate concentration.

-

Lack of Appropriate Enzymes: The microbial consortium you are using may not possess the necessary enzymes (esterases, nitrilases, dioxygenases) for degradation. Enrichment cultures from contaminated sites or the use of specific bacterial strains known for degrading similar compounds might be necessary.

-

Sub-optimal Culture Conditions: Factors such as pH, temperature, aeration, and nutrient availability can significantly impact microbial activity.[5] Ensure these parameters are optimized for your microbial culture.

-

Low Bioavailability: The compound may have low solubility in your culture medium, limiting its availability to the microorganisms. The use of a co-solvent or surfactant might improve bioavailability, but their potential toxicity to the microbes should be assessed.

Q4: I am observing the formation of an intermediate, but it is not being further degraded. What could be the issue?

A4: This phenomenon, known as the accumulation of metabolic intermediates, is common in biodegradation studies. Possible explanations include:

-

Rate-Limiting Step: The enzymatic reaction required to degrade the intermediate may be the rate-limiting step in the overall pathway.

-

Toxicity of the Intermediate: The accumulated intermediate might be more toxic than the parent compound, inhibiting further microbial activity.

-

Lack of Specific Enzymes: The microbial culture may lack the specific enzymes required to metabolize the accumulated intermediate. This can happen if the degradation pathway requires a consortium of different microbial species, and one or more key players are missing or inhibited.

Q5: I am having trouble with my HPLC analysis of the degradation samples. What are some common issues and solutions?

A5: HPLC analysis of aromatic compounds can be challenging. Here are some common problems and their solutions:

| Problem | Possible Cause | Solution |